molecular formula C23H16Cl2N2O4S B11091936 2-[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11091936
M. Wt: 487.4 g/mol
InChI Key: GBZJMQNQIZAMNE-RGVLZGJSSA-N
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Description

2-[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a thiazolidinone core, a furan ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.

    Attachment of the Dichlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using a dichlorobenzene derivative.

    Final Coupling: The final product is obtained by coupling the intermediate with 3-methylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiazolidinone core.

    Reduction: Reduction reactions could target the carbonyl groups in the thiazolidinone ring.

    Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Furan Derivatives: Compounds containing furan rings are common in organic synthesis and medicinal chemistry.

    Dichlorophenyl Compounds: These compounds are often used in pharmaceuticals and agrochemicals due to their biological activity.

Uniqueness

What sets 2-[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide apart is its combination of these structural features, which may confer unique reactivity and biological activity. Its specific arrangement of functional groups allows for diverse interactions and applications.

Properties

Molecular Formula

C23H16Cl2N2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H16Cl2N2O4S/c1-13-3-2-4-15(9-13)26-21(28)12-27-22(29)20(32-23(27)30)11-16-6-8-19(31-16)17-7-5-14(24)10-18(17)25/h2-11H,12H2,1H3,(H,26,28)/b20-11+

InChI Key

GBZJMQNQIZAMNE-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O

Origin of Product

United States

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